REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=1.[CH2:10]([N:14]1[N:18]=[C:17]2[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:16]2=[N:15]1)[CH2:11][C:12]#[CH:13]>>[F:23][C:21]1[CH:20]=[CH:19][C:17]2=[N:18][N:14]([CH2:10][CH2:11][C:12]#[C:13][C:2]3[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=3)[N:15]=[C:16]2[CH:22]=1.[N:15]1[NH:14][N:18]=[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=12
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)CF
|
Name
|
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)N1N=C2C(=N1)C=CC(=C2)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C(=NN(N2)CCC#CC2=NC(=CC=C2)CF)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NN=C2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=1.[CH2:10]([N:14]1[N:18]=[C:17]2[CH:19]=[CH:20][C:21]([F:23])=[CH:22][C:16]2=[N:15]1)[CH2:11][C:12]#[CH:13]>>[F:23][C:21]1[CH:20]=[CH:19][C:17]2=[N:18][N:14]([CH2:10][CH2:11][C:12]#[C:13][C:2]3[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][F:9])[N:3]=3)[N:15]=[C:16]2[CH:22]=1.[N:15]1[NH:14][N:18]=[C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=12
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1)CF
|
Name
|
2-(but-3-ynyl)-5-fluoro-2H-benzo[d][1,2,3]triazole
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(CC#C)N1N=C2C(=N1)C=CC(=C2)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
13 hours
|
Duration
|
13 h
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=2C(=NN(N2)CCC#CC2=NC(=CC=C2)CF)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
N=1NN=C2C1C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |